molecular formula C12H14FN B1524701 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1126823-41-3

7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1524701
M. Wt: 191.24 g/mol
InChI Key: BMBZTCUTBNTDOX-UHFFFAOYSA-N
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Description

“7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is a chemical compound with the CAS Number: 1126823-41-3 . It has a molecular weight of 191.25 .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives has been a subject of research due to their pharmacological importance . The synthesis process can be cumbersome due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone has been employed for the synthesis .


Molecular Structure Analysis

The molecular formula of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is C12H14FN . The InChI code is 1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” include a molecular weight of 191.25 .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

A significant application of fluoroquinolones, a class related to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, is their use as antimicrobial agents. They are known for their broad and potent activities against gram-negative bacilli and cocci, showing promise in controlling experimentally induced systemic infections (Wolfson & Hooper, 1985). Additionally, novel antibacterial 8-chloroquinolones, related to this compound, have shown significant potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Antimycobacterial Activities

Fluoroquinolone derivatives, similar in structure to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, have been researched for their antimycobacterial properties. Studies have shown their effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains, indicating their potential in treating tuberculosis (Senthilkumar et al., 2009).

Fluorescent Probes and Derivatization Reagents

Certain derivatives of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline have been explored as fluorescent probes due to their high fluorescence quantum yields, large Stokes shifts, and thermal/photochemical stability. These properties make them suitable for polymer characterization and other demanding applications (van den Berg, Jager & Picken, 2006). Also, compounds like phanquinone, structurally related to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, have been used as fluorescent pre-chromatographic derivatization reagents for liquid chromatographic analyses (Gatti et al., 2002).

Potential in Neuropharmacology

A derivative of isoquinoline, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, has shown antidepressant-like action in rodent studies. Its mechanism appears to involve modulation of the glutamatergic/GABAergic systems, which are crucial in neuropharmacology (Pesarico et al., 2017).

Antitumor Activities

Quinoline derivatives have been evaluated for their antitumor activities. Studies on compounds like 7-fluoro-4-anilinoquinolines have shown significant antiproliferative activities against various cancer cell lines, suggesting their potential as antitumor agents (Liu et al., 2015).

properties

IUPAC Name

7-fluoro-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZTCUTBNTDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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